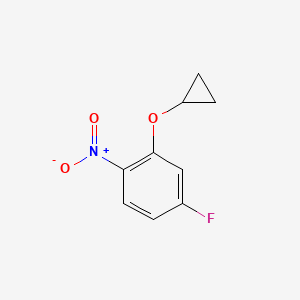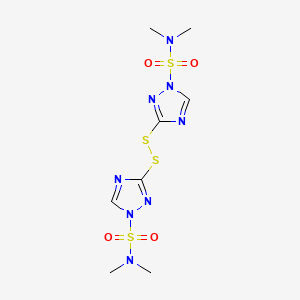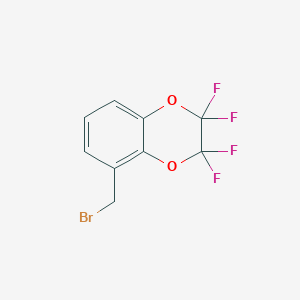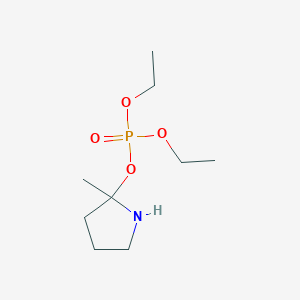
2-Cyclopropoxy-4-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, a fluorine atom, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-fluoro-1-cyclopropoxybenzene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-4-fluoro-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium alkoxide in alcohol, potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Cyclopropoxy-4-fluoro-1-aminobenzene.
Substitution: 2-Cyclopropoxy-4-alkoxy-1-nitrobenzene, 2-Cyclopropoxy-4-thioalkyl-1-nitrobenzene.
Oxidation: 2-Cyclopropoxy-4-fluoro-1-benzaldehyde.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and cyclopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved include nucleophilic aromatic substitution and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-1-fluoro-2-nitrobenzene: An isomer with different substitution positions, affecting its reactivity and applications.
2-Cyclopropoxy-1-fluoro-4-nitrobenzene: Another isomer with different substitution positions, used in various synthetic applications.
Uniqueness
2-Cyclopropoxy-4-fluoro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group enhances its stability and influences its interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C9H8FNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
Clé InChI |
WWTHHQHWELEXIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)




![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)

![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)


![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
